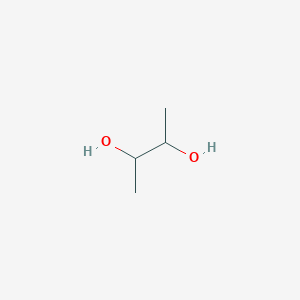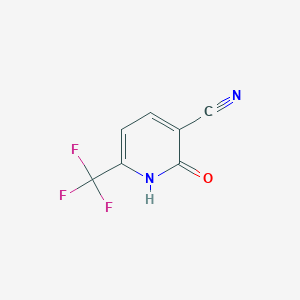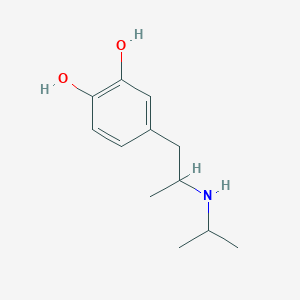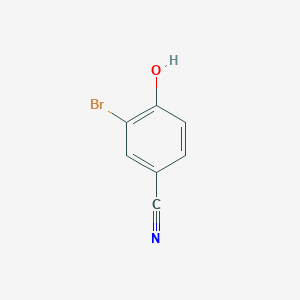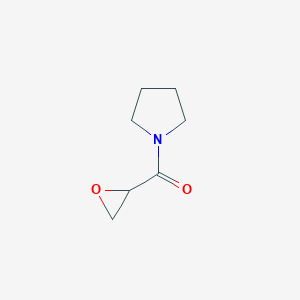
Oxiran-2-yl(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-yl(pyrrolidin-1-yl)methanone, also known as oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by scientists at the UCB Pharma company in Belgium. Oxiracetam is a cognitive enhancer that is used to improve memory, learning, and concentration. It is also used to treat cognitive disorders such as dementia and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of Oxiran-2-yl(pyrrolidin-1-yl)methanone is not fully understood. It is believed to work by modulating the activity of neurotransmitters in the brain, specifically acetylcholine and glutamate. Oxiracetam may also increase the density of certain receptors in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Oxiracetam has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine and glutamate in the brain, leading to improved cognitive function. Oxiracetam may also increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells.
Advantages and Limitations for Lab Experiments
Oxiracetam has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively safe and well-tolerated, with few side effects. It is also easy to administer and can be given orally. However, one limitation is that its effects can be variable and may not be consistent across different individuals or experimental conditions.
Future Directions
There are a number of potential future directions for research on Oxiran-2-yl(pyrrolidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Other areas of interest include its effects on other cognitive functions such as creativity and problem-solving, as well as its potential use in enhancing athletic performance. Further research is needed to fully understand the mechanism of action of Oxiran-2-yl(pyrrolidin-1-yl)methanone and its potential applications.
Synthesis Methods
The synthesis of Oxiran-2-yl(pyrrolidin-1-yl)methanone involves the reaction of 2-oxopyrrolidine with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified through recrystallization.
Scientific Research Applications
Oxiracetam has been extensively studied for its cognitive-enhancing properties. Studies have shown that it can improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments. Oxiracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
119163-30-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
oxiran-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C7H11NO2/c9-7(6-5-10-6)8-3-1-2-4-8/h6H,1-5H2 |
InChI Key |
XLRWPTPCOIBNNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CO2 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CO2 |
synonyms |
Pyrrolidine, 1-(oxiranylcarbonyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



